2,5-Dimethyl-4'-piperidinomethyl benzophenone
Overview
Description
2,5-Dimethyl-4’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol . It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-piperidinomethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2,5-Dimethyl-4’-piperidinomethyl benzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzophenone core can also absorb UV light, making it useful in photochemical applications .
Comparison with Similar Compounds
Benzophenone: A simpler analog without the piperidine and methyl groups.
4’-Piperidinomethyl benzophenone: Lacks the methyl groups on the benzene ring.
2,5-Dimethyl benzophenone: Lacks the piperidinomethyl group.
Uniqueness: 2,5-Dimethyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl and dimethyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBJRNQOSIQFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642694 | |
Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-05-8 | |
Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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